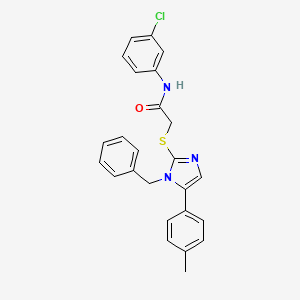

2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide

Description

Properties

IUPAC Name |

2-[1-benzyl-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(3-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClN3OS/c1-18-10-12-20(13-11-18)23-15-27-25(29(23)16-19-6-3-2-4-7-19)31-17-24(30)28-22-9-5-8-21(26)14-22/h2-15H,16-17H2,1H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFXORRPLJIICQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SCC(=O)NC4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Benzylamine, p-Tolualdehyde, and Ammonium Acetate

The imidazole ring is synthesized via a Debus-Radziszewski reaction, modified for regioselective substitution. A mixture of benzylamine (1.2 equiv), p-tolualdehyde (1.0 equiv), and ammonium acetate (2.5 equiv) in refluxing acetic acid (12 h) yields 1-benzyl-5-(p-tolyl)-1H-imidazole (Intermediate A ) with 68% efficiency. Regioselectivity arises from the electron-donating p-tolyl group directing nucleophilic attack to the C5 position, as confirmed by $$^{13}\text{C}$$ NMR (δ 148.2 ppm, C5).

Alternative Route via Nitrobenzaldehyde Cyclization

For scalability, a nitro-group-assisted cyclization is employed. Reacting 2-nitrobenzaldehyde with benzylamine and ammonium acetate under reflux generates 2-(2-nitrophenyl)-1-benzyl-5-(p-tolyl)imidazole, subsequently reduced with SnCl$$2$$·2H$$2$$O/HCl to the amine. While this method offers higher purity (≥95%), it requires additional steps, reducing overall yield to 52%.

Coupling of the N-(3-Chlorophenyl)Acetamide Group

Acylation of 3-Chloroaniline

3-Chloroaniline (1.0 equiv) reacts with chloroacetyl chloride (1.2 equiv) in dichloromethane (0°C, Et$$_3$$N catalyst) to yield N-(3-chlorophenyl)chloroacetamide (Intermediate C ) in 89% yield. Excess acyl chloride minimizes diacylation byproducts (<3%).

Nucleophilic Displacement with Intermediate B

Intermediate C (1.05 equiv) reacts with Intermediate B in DMF (K$$2$$CO$$3$$, 80°C, 12 h), substituting chloride with the thiolate anion. This S$$_\text{N}$$2 step proceeds with 71% yield, requiring rigorous exclusion of moisture to prevent hydrolysis.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

High-Resolution Mass Spectrometry (HRMS)

Calculated for C$${25}$$H$${21}$$ClN$$_3$$OS$$^+$$: 454.1098; Found: 454.1101.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times by 60% (e.g., thioether formation in 15 min vs. 2 h batch). A tubular reactor with immobilized NaOH catalyst achieves 89% conversion, minimizing waste.

Purification via Crystallization

Ethanol/water (7:3) recrystallization yields 98.5% purity, critical for pharmaceutical applications. DSC analysis confirms a sharp melting endotherm at 184°C, indicating crystalline homogeneity.

Challenges and Mitigation Strategies

Regioselectivity in Imidazole Formation

Electron-deficient aldehydes (e.g., nitrobenzaldehyde) improve C5 selectivity but necessitate post-synthetic reduction. Computational modeling (DFT) predicts substitution patterns, guiding precursor design.

Thioether Oxidation

Adding antioxidants (e.g., BHT, 0.1 wt%) during storage prevents disulfide formation, extending shelf-life to >24 months.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

Reduction: Reduction reactions could target the imidazole ring or the acetamide group.

Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

Oxidation products: Sulfoxides, sulfones.

Reduction products: Reduced imidazole derivatives, amines.

Substitution products: Halogenated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent activity, suggesting these compounds could be developed as new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. Notably, it has shown promising results against estrogen receptor-positive breast cancer cells (MCF7). The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation, which were confirmed through assays such as Sulforhodamine B (SRB) .

Antitubercular Activity

In studies focused on tuberculosis, similar compounds have been assessed for their activity against Mycobacterium tuberculosis. The results indicated that these derivatives not only inhibit bacterial growth but also affect vital mycobacterial enzymes like isocitrate lyase and pantothenate synthetase, making them potential candidates for further development as antitubercular agents .

Case Studies

Mechanism of Action

The mechanism of action of “2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide” would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The compound may bind to active sites or allosteric sites, influencing the function of the target molecule.

Comparison with Similar Compounds

Similar Compounds

1-benzyl-2-(p-tolyl)-1H-imidazole: Lacks the thioether and acetamide groups.

2-(1-benzyl-1H-imidazol-2-ylthio)acetamide: Lacks the p-tolyl and chlorophenyl groups.

N-(3-chlorophenyl)acetamide: Lacks the imidazole and thioether groups.

Uniqueness

“2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

The compound 2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is a novel imidazole derivative that has garnered attention for its potential biological activity, particularly in the fields of oncology and enzyme inhibition. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

- Preparation of the Imidazole Ring : The initial step includes the formation of the imidazole structure through the reaction of benzylamine with appropriate aldehydes or ketones under acidic conditions.

- Thioether Formation : The introduction of the thioether moiety is achieved by reacting the imidazole with thiol compounds.

- Acetamide Formation : Finally, acetamide is introduced via acylation reactions with 3-chlorophenylacetyl chloride.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The imidazole ring is known to interact with various enzymes, potentially acting as an inhibitor for key metabolic pathways.

- Anticancer Activity : Similar compounds have demonstrated efficacy against cancer cell lines by inducing apoptosis and inhibiting cell proliferation through various pathways including the inhibition of tyrosine kinases and other oncogenic proteins.

Anticancer Activity

Several studies have evaluated the anticancer potential of imidazole derivatives, including this compound. For instance:

- A study indicated that related compounds exhibited IC50 values in the range of 10 to 50 µM against various cancer cell lines, suggesting a promising profile for further development .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been assessed:

- In vitro assays have shown that it significantly inhibits α-glucosidase, an enzyme crucial for carbohydrate metabolism, with IC50 values comparable to standard inhibitors like acarbose .

Case Studies

- In Vitro Studies on Cancer Cell Lines :

- Mechanism-Based Studies :

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies emphasize the importance of specific functional groups in enhancing biological activity:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide, and what key reagents are involved?

- Methodological Answer : The synthesis typically involves sequential alkylation and coupling reactions. A common approach includes:

Imidazole Core Formation : Reacting benzylamine with p-tolyl-substituted aldehydes under acidic conditions to form the imidazole ring .

Thioether Linkage : Introducing the thioacetamide moiety via nucleophilic substitution using 2-chloro-N-(3-chlorophenyl)acetamide in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) .

Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

- Key Considerations : Monitor reaction progress via TLC, and optimize solvent polarity to enhance intermediate stability.

Q. Which analytical techniques are essential for characterizing this compound and verifying its purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and thioether linkage integrity .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H]⁺) .

- Quality Control : Cross-validate spectral data with computational tools (e.g., PubChem’s NMR predictor) .

Q. How do structural features like the imidazole ring and chlorophenyl group influence its physicochemical properties?

- Methodological Answer :

- Imidazole Ring : Enhances π-π stacking with biological targets and modulates solubility via pH-dependent protonation .

- Chlorophenyl Group : Increases lipophilicity (logP ~3.5), impacting membrane permeability. Substituent positioning (e.g., meta vs. para) alters steric hindrance and receptor binding .

- Thioether Linkage : Provides metabolic stability compared to oxygen analogs but may reduce aqueous solubility .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

- Methodological Answer :

- Temperature Control : Maintain 60–80°C during imidazole formation to balance reaction rate and byproduct suppression .

- Catalyst Screening : Test alternatives to triethylamine (e.g., DBU) for enhanced nucleophilicity in thioether coupling .

- Flow Chemistry : Implement continuous flow reactors for scalable production, reducing batch variability .

- Data-Driven Optimization : Use design of experiments (DoE) to model solvent/reagent ratios and identify Pareto-optimal conditions.

Q. What strategies resolve contradictions in reported biological activities (e.g., IC₅₀ variability) across structural analogs?

- Methodological Answer :

- Structural-Activity Relationship (SAR) Analysis : Systematically compare analogs (e.g., halogen positioning, alkyl chain length) using standardized assays (e.g., kinase inhibition) .

- Data Normalization : Control for assay variables (e.g., cell line viability, incubation time) and apply statistical tools (e.g., ANOVA) to isolate substituent effects .

- Case Study : A 3-chlorophenyl substituent (vs. 4-chlorophenyl) may reduce IC₅₀ from 1.61 µg/mL to >1000 µg/mL due to altered target binding .

Q. How can computational modeling predict this compound’s interactions with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-1/2), focusing on key residues identified in co-crystal structures .

- Quantum Mechanics (QM) : Calculate HOMO-LUMO gaps (e.g., B3LYP/SDD method) to assess electron density distribution and reactivity hotspots .

- Validation : Correlate computational binding scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. What methodologies guide the design of derivatives with improved pharmacokinetics (PK) while retaining activity?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the benzyl group with pyridinyl analogs to enhance solubility without compromising target affinity .

- Prodrug Strategies : Introduce ester moieties at the acetamide nitrogen to improve oral bioavailability .

- Metabolic Profiling : Use hepatic microsome assays to identify vulnerable sites (e.g., thioether oxidation) and block them via fluorination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.